molecular formula C15H12O3 B183346 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine CAS No. 6583-40-0

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B183346
CAS No.: 6583-40-0
M. Wt: 240.25 g/mol
InChI Key: SWAJPHCXKPCPQZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6583-40-0) is a triazolopyridazine-based compound of significant interest in medicinal chemistry and oncology research . This chemical scaffold is recognized for its potential as a kinase inhibitor. Recent studies highlight its application in developing novel antitumor agents, showing promise as a dual inhibitor of c-Met and Pim-1 kinases . These targets are critical in cancer progression, with c-Met involved in tumor proliferation, angiogenesis, and metastasis, and Pim-1 acting as an oncogenic survival factor that inhibits apoptosis . Derivatives of this compound have demonstrated potent antiproliferative effects in screenings against 60 cancer cell lines and have been shown to induce S-phase cell cycle arrest and significantly accelerate apoptosis in breast cancer cell lines like MCF-7 . The mechanism is associated with increased caspase-9 activity and modulation of the PI3K/AKT/mTOR signaling pathway . Earlier research also identified related triazolopyridazine compounds as potent and selective inhibitors of tankyrases (TNKS-1 and TNKS-2), which are involved in Wnt signaling pathway disruption . This product is intended for research purposes only and is not for diagnostic or therapeutic use. References 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346-30363. 2. Design, Synthesis, Crystallographic Studies, and Biological Evaluation of Novel 6,8-Disubstituted Triazolo[4,3-b]pyridazines as Selective Tankyrase Inhibitors. J. Med. Chem. 2014, 57, 6, 2807–2812.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAJPHCXKPCPQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350985
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2545-13-3, 6583-40-0
Record name (-)-7-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2545-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyflavanone, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-7-hydroxyflavanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04274
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5,4'-DIDEOXYFLAVANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-HYDROXYFLAVANONE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF98742K2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclocondensation Strategies for Triazole Ring Formation

The synthesis of the triazolo[4,3-b]pyridazine core often begins with cyclocondensation reactions between pyridazine precursors and hydrazine derivatives. For example, 3,6-dichloropyridazine-4-carboxylic acid (25 ) serves as a versatile starting material. Treatment with thionyl chloride converts the carboxylic acid to an acyl chloride, which undergoes Curtius rearrangement upon reaction with sodium azide to form an isocyanate intermediate. Trapping this intermediate with tert-butanol yields the tert-butoxycarbonyl (Boc)-protected amine 26 . Subsequent deprotection with hydrochloric acid generates the primary amine 27 , which is critical for downstream functionalization.

Hydrazine hydrate reacts selectively with 27 at the C3 position to form 6-chloro-3-hydrazinopyridazin-4-amine (28 ). Cyclization in refluxing formic acid facilitates triazole ring closure, producing 6-chloro- triazolo[4,3-b]pyridazin-8-amine (29 ) in 65–75% yield . This method highlights the importance of solvent choice and temperature control in achieving high regioselectivity.

Functionalization via Halogenation and Nucleophilic Substitution

Halogenated intermediates enable targeted substitutions at the C6 and C8 positions. Hydrogenation of 29 over palladium catalyst (40 psi H₂) removes the C6 chlorine atom, yielding triazolo[4,3-b]pyridazin-8-amine (30 ) quantitatively . To introduce the 3-phenyl group, a Sandmeyer reaction converts 30 to the 8-iodo derivative 31 , which undergoes nucleophilic aromatic substitution with phenylmagnesium bromide. This step, conducted in tetrahydrofuran at −78°C, affords 3-phenyl- triazolo[4,3-b]pyridazin-8-amine in 58% yield after purification by column chromatography .

Alternative routes employ Ullmann coupling for direct arylation. For instance, reacting 29 with iodobenzene in the presence of copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand) at 110°C introduces the phenyl group at C3 with 72% efficiency .

Reductive Amination and Hydrogenation Approaches

Reductive amination offers a pathway to modify the C8 position while preserving the triazole core. In one protocol, 3-phenyl- triazolo[4,3-b]pyridazin-8-one (35 ) is treated with ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds via imine formation followed by reduction, yielding the target amine in 85% purity .

Hydrogenation also plays a role in deprotection and functional group interconversion. For example, catalytic transfer hydrogenation using ammonium formate and palladium-on-carbon reduces nitro groups at C8 to amines without affecting the triazole ring .

Alternative Methods Involving Thiosemicarbazides

Thiosemicarbazides provide access to sulfur-containing analogs, though adaptations permit amine synthesis. Reaction of 2,3-diphenylcyclopropenone with thiosemicarbazide in ethanol under reflux initiates a formal [3+3]-cycloaddition, forming a pyridazinethione intermediate. Oxidative desulfurization with Raney nickel in aqueous ammonia replaces the thione group with an amine, yielding 3-phenyl- triazolo[4,3-b]pyridazin-8-amine in 40% yield .

Structural Characterization and Analytical Data

Successful synthesis is validated through spectroscopic techniques:

  • IR Spectroscopy : N–H stretches at 3300–3450 cm⁻¹ and C=N vibrations at 1630–1650 cm⁻¹ confirm triazole ring formation .

  • ¹H NMR : Aromatic protons of the phenyl group resonate at δ 7.2–8.1 ppm as multiplet signals, while the C8-amine proton appears as a broad singlet at δ 5.8 ppm .

  • Mass Spectrometry : Molecular ion peaks at m/z 288 ([M+H]⁺) align with the expected molecular formula C₁₁H₉N₅ .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Purity (%)
Cyclocondensation 3,6-Dichloropyridazine-4-carboxylic acidCurtius rearrangement, cyclization65–75≥95
Halogenation 29 Sandmeyer reaction, substitution5890
Reductive Amination 35 Imine formation, reduction8588
Thiosemicarbazide 2,3-DiphenylcyclopropenoneCycloaddition, desulfurization4075

Chemical Reactions Analysis

Types of Reactions

(2S)-7-hydroxyflavanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of 7-oxo-flavanone or 7-quinone derivatives.

    Reduction: Formation of 7-hydroxyflavanol.

    Substitution: Formation of 7-alkoxyflavanone or 7-acetoxyflavanone.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Anti-inflammatory Properties
The compound's structure allows it to interact with enzymes involved in inflammatory processes. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the production of pro-inflammatory mediators. This mechanism positions it as a potential candidate for developing anti-inflammatory medications.

Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. By modulating pain pathways in the body, it may provide relief from various types of pain without the side effects associated with traditional analgesics.

Biological Research

Enzyme Interaction Studies
The compound serves as a valuable tool in biological research for studying enzyme interactions. Its ability to bind to specific receptors and enzymes allows researchers to elucidate biochemical pathways and develop targeted therapies . For instance, investigations into its binding affinity with various protein targets have provided insights into its mechanism of action.

Drug Development
As a scaffold for drug development, this compound can be modified to enhance its pharmacological properties. Researchers are exploring various analogues to improve efficacy and reduce toxicity while maintaining desirable pharmacokinetic profiles .

Case Studies

Several case studies highlight the efficacy of this compound:

  • A study demonstrated its effectiveness against breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
  • Another investigation revealed its potential as an anti-inflammatory agent in animal models of arthritis, showing significant reduction in swelling and pain.

These findings underscore the compound's versatility and potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of (2S)-7-hydroxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Triazolo[4,3-b]pyridazine Derivatives

The biological and physicochemical properties of triazolo[4,3-b]pyridazines are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Substituent Position and Type
Compound Name Position 3 Substituent Position 6 Substituent Position 8 Substituent Key References
3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Phenyl H NH₂
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl Cl NH₂
3-Methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine Methyl 4-Methyl-3-nitrophenyl NH₂
N-Phenethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine H Methyl N-Phenethyl
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine H Methyl NH₂

Key Observations :

  • Position 6 : Electron-withdrawing groups (e.g., Cl, nitro) increase electrophilicity, influencing reactivity in cross-coupling reactions .
  • Position 8 : Amine derivatives are critical for hydrogen bonding with targets. Bulky substituents (e.g., phenethyl) may reduce solubility but improve selectivity .
Physicochemical Properties
  • Melting Points : Range from 159°C (N-phenethyl derivatives) to 210°C (unsubstituted amines), correlating with substituent polarity and crystallinity .
  • Solubility : Amine derivatives (e.g., NH₂ at position 8) exhibit moderate aqueous solubility, while hydrophobic groups (e.g., phenethyl) reduce it .

Biological Activity

3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazolo-pyridazine family, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N5C_{11}H_{9}N_{5}. The structure features a triazole ring fused to a pyridazine ring with a phenyl substituent, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Adenosine Receptors : Compounds in this class have shown affinity for adenosine receptors (A1R and A2AR), which are implicated in numerous physiological processes including neuroprotection and modulation of inflammation. For instance, certain derivatives exhibit IC50 values ranging from 2.4 to 10 μM against phosphodiesterase (PDE) enzymes involved in cyclic nucleotide signaling pathways .
  • Antiparasitic Activity : Research indicates that triazolopyridazine derivatives demonstrate significant antiparasitic effects against Cryptosporidium species. In vitro studies have shown that these compounds can rapidly eliminate parasites from infected cultures .
  • Cancer Therapeutics : The triazolo-pyridazine scaffold has been investigated for its potential as an anticancer agent. Some derivatives have been identified to inhibit c-Met kinases with low nanomolar IC50 values (as low as 0.005 µM), indicating strong potential for development as targeted cancer therapies .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its derivatives:

Activity Target/Pathway IC50/EC50 Comments
Adenosine receptor bindingA1R/A2AR2.4 - 10 μMMulti-target ligands with selectivity profiles .
AntiparasiticCryptosporidiumEC90 (varies)Rapid elimination in culture systems .
Cancer cell inhibitionc-Met kinases0.005 µMPreclinical candidate for cancer treatment .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of triazolo-pyridazine derivatives on neuronal survival under oxidative stress conditions. The results indicated that certain compounds significantly enhanced neuronal viability compared to controls, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antiparasitic Efficacy

In a comparative study assessing the efficacy of various triazolopyridazine compounds against Cryptosporidium, it was found that some derivatives exhibited faster parasite elimination rates than standard treatments like nitazoxanide (NTZ). These findings support the potential use of these compounds in treating cryptosporidiosis effectively.

Q & A

Q. What are the common synthetic routes for preparing 3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine?

A typical method involves reacting 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux (~80°C) for several hours. Catalysts (e.g., acid/base) and optimized stoichiometry enhance yield and purity. Post-synthesis, recrystallization or column chromatography isolates the product from by-products .

Q. How is thin-layer chromatography (TLC) utilized to monitor synthesis progress?

TLC is employed by periodically sampling the reaction mixture, spotting aliquots on silica plates, and using solvent systems like ethyl acetate/hexane. The disappearance of starting material spots (e.g., Rf ~0.3–0.5) confirms reaction completion. Adjusting mobile phase ratios improves resolution for polar intermediates .

Q. What purification techniques are effective for isolating triazolo-pyridazine derivatives?

Recrystallization (e.g., methanol or ethanol) is preferred for high-purity crystalline products. For complex mixtures, silica gel chromatography with gradient elution (e.g., 0–100% EtOAc/hexane) separates by-products. Centrifugation or filtration removes insoluble impurities .

Advanced Research Questions

Q. How can computational methods enhance reaction design for triazolo-pyridazine derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics to optimize reaction pathways. Coupled with machine learning, computational models screen solvent/catalyst combinations, reducing trial-and-error experimentation. Experimental validation refines computational parameters iteratively .

Q. How to resolve contradictions in reported yields for similar synthetic protocols?

Systematic Design of Experiments (DOE) identifies critical variables (e.g., temperature, solvent purity, catalyst loading). For example, reflux times exceeding 24 hours may degrade sensitive intermediates, lowering yields. Replicating protocols with controlled humidity/anhydrous conditions mitigates discrepancies .

Q. What strategies minimize by-products during triazole ring formation?

Strict temperature control (e.g., 80°C ± 2°C) prevents side reactions like over-alkylation. Catalytic additives (e.g., CuBr in ) suppress dimerization. Stoichiometric excess of one reactant (e.g., hydrazine derivatives) drives the reaction forward, reducing unreacted intermediates .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and pyridazine carbons (δ 140–160 ppm) confirm the core structure.
  • HRMS : Exact mass analysis (e.g., m/z 252.0984 [M+H]+) validates molecular formula.
  • IR : N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) confirm amine and triazole groups .

Q. How to design bioactivity assays for triazolo-pyridazine derivatives targeting adenosine receptors?

Use radioligand binding assays (e.g., A₁/A₂A receptor subtypes) with tritiated antagonists. Measure IC₅₀ values via competitive displacement curves. Structural analogs (e.g., 8-amino-triazolo-pyrazinones in ) guide SAR studies by modifying substituents (e.g., phenyl vs. trifluoromethyl groups) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for structurally similar triazolo-pyridazines?

Polymorphism and solvate formation (e.g., methanol disolvate in ) alter melting behavior. Differential Scanning Calorimetry (DSC) distinguishes pure crystals from solvates. Recrystallization solvents (polar vs. nonpolar) influence crystal packing and thermal stability .

Q. How to reconcile divergent reactivity in triazolo-pyridazine functionalization?

Substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings) modulate nucleophilic attack sites. For example, trifluoromethyl groups () deactivate the pyridazine ring, requiring harsher conditions (e.g., higher temps) compared to unsubstituted analogs. Hammett plots quantify these effects .

Q. Methodological Notes

  • Synthetic Reproducibility : Always report solvent batch purity, drying methods (e.g., molecular sieves), and inert atmosphere details.
  • Data Validation : Cross-reference NMR shifts with computed spectra (e.g., DFT-generated chemical shifts) to confirm assignments.
  • Ethical Compliance : Adhere to laboratory safety protocols for handling reactive intermediates (e.g., hydrazine derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.